molecular formula C15H9N3O9 B3824932 2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate

2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate

Cat. No.: B3824932
M. Wt: 375.25 g/mol
InChI Key: GOAFFKLQLINFRS-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C13H7N3O8. It is characterized by the presence of nitro groups on both the phenyl and benzoate moieties, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate typically involves the esterification of 2,4-dinitrobenzoic acid with 4-nitrophenol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying drug interactions.

    Industry: Utilized in the production of dyes, pigments, and other chemical intermediates

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate involves its interaction with nucleophiles and electrophiles due to the presence of nitro groups. These interactions can lead to various chemical transformations, making it a versatile compound in synthetic chemistry. The nitro groups also influence its reactivity and stability, contributing to its unique chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenyl)-2-oxoethyl 2,4-dinitrobenzoate stands out due to its specific combination of nitro groups on both the phenyl and benzoate moieties. This unique structure imparts distinct reactivity and stability, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2,4-dinitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O9/c19-14(9-1-3-10(4-2-9)16(21)22)8-27-15(20)12-6-5-11(17(23)24)7-13(12)18(25)26/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOAFFKLQLINFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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